7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a chemical compound that belongs to the imidazopyridine family. It has a molecular formula of C10H9ClN2 and a molecular weight of 192.64 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Bromo-7-chloroimidazo[1,2-a]pyridine with potassium cyclopropyltrifluoroborate and chloro[(di(l-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, the class of compounds to which this compound belongs, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine and related compounds have been a subject of interest in both medicinal chemistry and materials chemistry. These compounds, including pyrido[1,2-a]benzimidazoles, exhibit properties such as DNA intercalation and fluorescence, making them significant in various applications. For instance, Rifaximin, an antibiotic drug, contains this heteroaromatic core (Masters et al., 2011).
Chemical Synthesis and Functionalization
The synthesis of these compounds often involves processes like the copper-catalyzed amination, as well as innovative methodologies like microwave-assisted bifunctionalization, which facilitate the introduction of diverse functional groups (Marie et al., 2012). Such advancements in synthetic methodologies contribute significantly to the structural diversification of these compounds, enhancing their applicability in various research areas.
Application in Drug Discovery and Development
The structural complexity and diversity of imidazo[1,2-a]pyridine derivatives, including those with the this compound structure, make them valuable in drug discovery. They have been utilized in the synthesis of antiherpetics, showcasing their potential in developing novel therapeutic agents (Johns et al., 2003). Similarly, their use in generating antiproliferative agents for cancer treatment further illustrates their importance in medicinal chemistry (Almeida et al., 2018).
Future Directions
Imidazo[1,2-a]pyridines, including 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They are useful in the development of new drugs, particularly for the treatment of tuberculosis . Future research may focus on the development of novel imidazo[1,2-a]pyridine analogues with enhanced anti-inflammatory activities and minimum toxicity .
Properties
IUPAC Name |
7-chloro-2-cyclopropylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUDOWPPICYQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC(=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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